Bis(diethylamino)chlorophosphine

説明

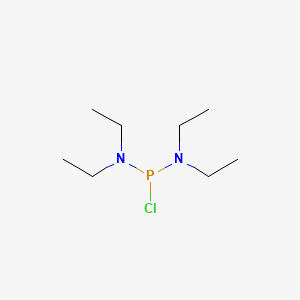

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-[chloro(diethylamino)phosphanyl]-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20ClN2P/c1-5-10(6-2)12(9)11(7-3)8-4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVEHJSIFWIIFHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)P(N(CC)CC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClN2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20218625 | |

| Record name | Bis(diethylamino)phosphorchloridite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20218625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685-83-6 | |

| Record name | Chlorobis(diethylamino)phosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=685-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(diethylamino)phosphorchloridite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000685836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(diethylamino)phosphorchloridite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20218625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(diethylamino)chlorophosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Bis Diethylamino Chlorophosphine

Established Synthetic Routes from Phosphorus Halides and Amines

The most common and well-established method for synthesizing Bis(diethylamino)chlorophosphine involves the reaction of a phosphorus halide, typically phosphorus trichloride (B1173362) (PCl₃), with a secondary amine, diethylamine (B46881) (Et₂NH). wikipedia.orgontosight.ai This reaction is a nucleophilic substitution where the nitrogen atom of diethylamine attacks the electrophilic phosphorus atom of phosphorus trichloride.

PCl₃ + 4 Et₂NH → (Et₂N)₂PCl + 2 [Et₂NH₂]Cl wikipedia.org

In this process, two equivalents of diethylamine react with phosphorus trichloride to form the this compound, while the other two equivalents act as a base to neutralize the hydrogen chloride (HCl) generated during the reaction, forming diethylammonium (B1227033) chloride as a byproduct. wikipedia.org This method is known to produce yields in the range of 70-80%. ontosight.ai

An alternative, though less direct, route involves the reaction of tris(diethylamino)phosphine (B1199214) with phosphorus trichloride. chemicalbook.com This method provides another pathway to the target compound, demonstrating the reactivity of P-N bonds with P-Cl bonds.

Methodological Refinements and Optimization Strategies in Laboratory Synthesis

Several refinements and optimization strategies have been developed to improve the efficiency and purity of this compound prepared in the laboratory. These strategies primarily focus on reaction conditions and purification techniques.

Reaction Conditions:

Solvent: The choice of solvent can significantly influence the reaction rate and ease of product isolation. Common solvents include aprotic organic solvents like diethyl ether, tetrahydrofuran (B95107) (THF), and acetonitrile (B52724). chemicalbook.comwiley-vch.de The use of acetonitrile at room temperature (20°C) has been reported to yield up to 95% of the product. chemicalbook.com

Temperature Control: The reaction is often exothermic. Therefore, maintaining a low temperature, for instance by cooling the reaction mixture to -78 °C or even -130 °C using a pentane/liquid nitrogen bath, is critical to control the reaction rate, minimize side reactions, and ensure the selective formation of the desired product. wiley-vch.de The reagents are typically added dropwise to manage the heat generated. wiley-vch.de

Inert Atmosphere: Due to the moisture sensitivity of phosphorus halides and the product, the reaction is carried out under an inert atmosphere, such as argon or nitrogen, to prevent hydrolysis. wiley-vch.de

Purification Methods:

After the reaction is complete, the byproduct, diethylammonium chloride, which is a solid, is typically removed by filtration. wiley-vch.de The solvent is then removed from the filtrate in vacuo. wiley-vch.de Final purification of the resulting oily residue is often achieved through fractional distillation or Kugelrohr distillation under high vacuum to yield the product as a colorless to pale yellow liquid. wiley-vch.denih.gov

Table 1: Laboratory Synthesis Parameters for this compound

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Reactants | Phosphorus trichloride, Diethylamine | Primary starting materials | wikipedia.orgontosight.ai |

| Stoichiometry | 1 : 4 (PCl₃ : Et₂NH) | Maximizes product yield and neutralizes HCl byproduct | wikipedia.org |

| Solvent | Acetonitrile, THF, Diethyl Ether | Provides reaction medium and facilitates temperature control | chemicalbook.comwiley-vch.de |

| Temperature | -130°C to 20°C | Controls reaction rate and minimizes side products | chemicalbook.comwiley-vch.de |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents hydrolysis of reactants and product | wiley-vch.de |

| Purification | Filtration, Vacuum Distillation | Removes byproducts and isolates pure product | wiley-vch.denih.gov |

Scale-Up Considerations and Practical Aspects for Research Applications

Transitioning the synthesis of this compound from a laboratory scale to larger quantities for extensive research applications introduces several practical challenges.

Heat Management: The exothermic nature of the reaction between phosphorus trichloride and diethylamine requires efficient heat dissipation, especially on a larger scale. Inadequate temperature control can lead to a runaway reaction and the formation of impurities.

Reagent Addition: The controlled, dropwise addition of reagents, manageable on a small scale, requires specialized equipment like syringe pumps or addition funnels with precise control for larger batches to maintain a steady reaction rate and temperature. wiley-vch.de

Moisture Control: The stringent requirement for anhydrous conditions becomes more challenging to maintain on a larger scale. wiley-vch.de All glassware must be thoroughly dried, and solvents must be rigorously anhydrous. The entire process, including filtration and transfers, must be conducted under a robust inert atmosphere.

Purification: While fractional distillation is effective for purification, scaling up this process requires larger, more sophisticated distillation apparatus to handle increased volumes and ensure efficient separation under high vacuum. The handling and disposal of the solid byproduct, diethylammonium chloride, also become more significant considerations at a larger scale.

Handling and Storage: The final product is a moisture-sensitive and reactive liquid. cymitquimica.comontosight.aiontosight.ai For larger quantities, appropriate storage vessels and transfer techniques are necessary to maintain its purity and reactivity over time. It is typically stored under an inert atmosphere in a cool, dry place.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₂₀ClN₂P | sigmaaldrich.com |

| Molecular Weight | 210.68 g/mol | sigmaaldrich.com |

| Appearance | Colorless to light yellow liquid | wikipedia.orgcymitquimica.com |

| Boiling Point | 87-90 °C at 2 torr; 55-57 °C at 0.2 mmHg | wikipedia.orgsigmaaldrich.com |

| Density | 1.002 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.4895 | sigmaaldrich.com |

Reactivity and Mechanistic Investigations of Bis Diethylamino Chlorophosphine

Nucleophilic Substitution Reactions at the Phosphorus Center

The most common reaction pathway for bis(diethylamino)chlorophosphine involves the nucleophilic substitution of the chloride ion at the phosphorus center. The phosphorus-chlorine bond is highly polarized, rendering the phosphorus atom electrophilic and susceptible to attack by a wide range of nucleophiles.

Reactions with Alcohols and Phenols: Formation of Phosphoramidites and Phosphinites

The reaction of this compound with alcohols and phenols is a fundamental method for the synthesis of phosphoramidites and phosphinites, which are crucial reagents in oligonucleotide synthesis and as ligands in catalysis. strem.com The reaction proceeds via a nucleophilic attack of the hydroxyl group on the electrophilic phosphorus atom, with the concomitant elimination of hydrogen chloride. A base, such as triethylamine, is typically added to neutralize the HCl produced and drive the reaction to completion.

The general reaction can be represented as: (Et₂N)₂PCl + R-OH + Et₃N → (Et₂N)₂P-OR + Et₃N·HCl

Detailed studies on the synthesis of BINOL-based diphosphonites have utilized this compound as a key reagent, reacting it with the diol to form the corresponding diphosphonite ligand. wikipedia.org

| Reactant | Product Type | Reference |

| Alcohol (R-OH) | Phosphoramidite (B1245037) | strem.com |

| Phenol (Ar-OH) | Phenylphosphoramidite | |

| Diol (e.g., BINOL) | Diphosphonite | wikipedia.org |

Reactions with Amines: Synthesis of Triaminophosphines and Diaminophosphines

This compound reacts with primary and secondary amines to yield triaminophosphines and diaminophosphines, respectively. These reactions expand the family of aminophosphine (B1255530) ligands, which are valuable in coordination chemistry and catalysis. The reaction with a primary amine (RNH₂) or a secondary amine (R₂NH) leads to the substitution of the chlorine atom.

Reaction with a secondary amine: (Et₂N)₂PCl + R₂NH + Et₃N → (Et₂N)₂P-NR₂ + Et₃N·HCl

The synthesis of bis(diphenylphosphino)amine has been achieved through the reaction of chlorodiphenylphosphine (B86185) with hexamethyldisilazane (B44280) followed by treatment with ammonia, indicating the feasibility of forming P-N bonds from chlorophosphines and nitrogen nucleophiles. sigmaaldrich.com While direct examples with this compound are less common in readily available literature, the principle of nucleophilic substitution by amines is a well-established reaction pathway for chlorophosphines.

Reactions with Organometallic Reagents: Carbon-Phosphorus Bond Formation

The formation of carbon-phosphorus (C-P) bonds is a cornerstone of organophosphorus chemistry, and the reaction of this compound with organometallic reagents such as organolithium and Grignard reagents is a powerful tool for this purpose. wikipedia.orgwiley-vch.deontosight.ai These reactions proceed through a nucleophilic attack of the carbanionic center of the organometallic reagent on the phosphorus atom, displacing the chloride ion.

An illustrative example is the synthesis of 1,2-bis(dichlorophosphino)benzene (B1587436), where this compound is sequentially reacted with lithiated 1,2-dibromobenzene (B107964). wiley-vch.deontosight.ai

Reaction Sequence with Organolithium Reagent:

C₆H₄Br₂ + BuLi → C₆H₄(Br)Li + BuBr

C₆H₄(Br)Li + (Et₂N)₂PCl → C₆H₄(Br)(P(NEt₂)₂) + LiCl

C₆H₄(Br)(P(NEt₂)₂) + BuLi → C₆H₄(Li)(P(NEt₂)₂) + BuBr

C₆H₄(Li)(P(NEt₂)₂) + (Et₂N)₂PCl → C₆H₄[P(NEt₂)₂]₂ + LiCl

The resulting bis(diethylamino)phosphino-substituted benzene (B151609) can then be treated with HCl to yield the final dichlorophosphino product. wiley-vch.de

Computational studies on the reaction of a chlorophosphine derivative with Grignard reagents have shown that the mechanism can be complex, with possibilities of both Sₙ2@P and a novel Sₙ2@Cl followed by Sₙ2@C pathway, depending on the nature of the Grignard reagent (aliphatic vs. aromatic). wikipedia.org

| Organometallic Reagent | Product Type | Mechanistic Insight | Reference |

| Organolithium (RLi) | Dialkylaminophosphine | Nucleophilic substitution | wiley-vch.deontosight.ai |

| Grignard (RMgX) | Dialkylaminophosphine | Sₙ2@P or Sₙ2@Cl/Sₙ2@C | wikipedia.org |

Reactivity with Sulfur and Selenium Species: Chalcogenide Formation

This compound, being a trivalent phosphorus compound, can readily react with elemental sulfur and selenium to form the corresponding phosphonothioic and phosphonoselenoic chlorides. This is a typical reaction for P(III) compounds, where the phosphorus atom is oxidized to P(V).

(Et₂N)₂PCl + S₈ → (Et₂N)₂P(S)Cl (Et₂N)₂PCl + Se → (Et₂N)₂P(Se)Cl

The reaction of secondary phosphine (B1218219) selenides with elemental selenium to form bis(diorganoselenophosphoryl)selenides has been reported, showcasing the affinity of phosphorus for selenium. researchgate.net Similarly, the interaction of alkylphosphines with elemental sulfur leads to the quantitative formation of alkylphosphine sulfides. mdpi.com These examples suggest that this compound would behave similarly.

Electrophilic Activation and Reactions Involving the Phosphorus Lone Pair

The lone pair of electrons on the phosphorus atom of this compound allows it to act as a nucleophile or a Lewis base. This reactivity can be harnessed in various transformations. The phosphorus lone pair can be activated by electrophiles, including Lewis acids. The formation of phosphonium (B103445) salts through reaction with alkyl halides is a classic example of the nucleophilicity of P(III) compounds.

The interaction of diphosphines with XeF₂ followed by fluoride (B91410) abstraction has been shown to yield electrophilic bis-fluorophosphonium dications, which act as potent Lewis acid catalysts. rsc.orgscispace.com This highlights the ability of the phosphorus center in phosphines to be activated towards electrophilicity. While not directly demonstrated for this compound, similar principles of activation by strong electrophiles would apply.

The Michaelis-Arbuzov reaction is another important transformation involving the nucleophilic character of P(III) compounds. While typically associated with phosphites, analogous rearrangements can occur with aminophosphines. For instance, the trimethylsilyl (B98337) halide-promoted Michaelis-Arbuzov rearrangement of phosphinites and phosphites has been reported. sigmaaldrich.com

Redox Chemistry and Associated Transformation Pathways

The phosphorus atom in this compound is in the +3 oxidation state and can undergo both oxidation and reduction.

Oxidation: The oxidation of phosphines is a common reaction. This compound can be oxidized by various oxidizing agents, such as air (oxygen), especially when adsorbed on surfaces like activated carbon. nih.govnih.gov This surface-assisted air oxidation can proceed quantitatively to the corresponding phosphine oxide at room temperature. nih.govnih.gov The oxidation is believed to proceed via radical activation of O₂ on the carbon surface. nih.gov

(Et₂N)₂PCl + ½ O₂ → (Et₂N)₂P(O)Cl

Reduction: The reduction of the P-Cl bond in chlorophosphines is also a feasible transformation. While less common for this compound itself, the reduction of related chlorophosphines to secondary phosphines using reducing agents like lithium borohydride (B1222165) (LiBH₄) has been demonstrated. acs.org Silanes are also known to be effective reducing agents for various phosphorus compounds.

Rearrangement Reactions and Isomerization Pathways

Specific studies detailing the rearrangement and isomerization pathways of neat or unreacted this compound are sparse. The stability of the compound under normal conditions suggests that it does not readily undergo spontaneous isomerization. However, the reactivity of the P-N and P-Cl bonds in related aminophosphine compounds suggests potential transformation pathways under certain reaction conditions, particularly when interacting with other reagents.

The P-N bonds in aminophosphines can be cleaved by strong acids. For instance, the reaction of metal-coordinated dialkylaminophosphines with anhydrous HCl can lead to the substitution of the amino group with a chloro or alkoxy group, demonstrating the lability of the P-N bond which could be a step in a rearrangement process in the presence of suitable reactants. rsc.org

Furthermore, rearrangements in other classes of organophosphorus compounds, such as the thermal rearrangement of bis(diphenylphosphinyl) peroxide, have been mechanistically studied, indicating that phosphorus centers can participate in intramolecular migrations. rsc.org While not a direct analogue, such studies highlight the potential for rearrangements in phosphorus compounds. Isomerization in aminophosphines can also involve rotation around the P-N bond, a process that has been investigated by NMR spectroscopy for various aminophosphine derivatives.

Computational Probing of Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating the mechanisms of reactions involving organophosphorus compounds. While specific computational studies on the rearrangement of this compound are not prominent, research on closely related, sterically hindered chlorophosphines provides significant insight into the plausible reaction pathways and transition states.

A theoretical study on the reaction of a hindered chlorophosphine with Grignard reagents computationally explored the competition between two primary nucleophilic substitution mechanisms at the phosphorus center: the traditional S_N2@P pathway and a novel S_N2@Cl pathway. wikipedia.org These findings are highly relevant for understanding the potential reactivity of this compound.

The key findings from this computational study on a model chlorophosphine system are summarized below:

| Reaction Pathway | Nucleophile | Key Feature | Activation Barrier (Relative Gibbs Free Energy) | Stereochemical Outcome |

| S_N2@P (backside) | Aliphatic | Nucleophilic attack opposite the leaving group (Cl). | Lower than S_N2@P (frontside) | Inversion of configuration at P |

| S_N2@P (frontside) | Aliphatic | Nucleophilic attack on the same side as the leaving group. | Higher than S_N2@P (backside) | Retention of configuration at P |

| S_N2@Cl | Aromatic | Initial interaction at the chlorine atom (halogen bonding), followed by P-Cl bond cleavage. | Lower than S_N2@P pathways | Retention of configuration at P |

| S_N2@C (frontside) | Aromatic | Subsequent attack on a carbon atom of the nucleophile. | Follows the S_N2@Cl step | - |

Table 1: Summary of computationally investigated reaction pathways for a hindered chlorophosphine, serving as a model for the reactivity of this compound. wikipedia.org

Mechanistic Details from Computational Modeling:

S_N2@P Pathway: For reactions with aliphatic nucleophiles, calculations indicated a preference for a backside S_N2@P mechanism, leading to an inversion of the stereochemistry at the phosphorus atom. This pathway proceeds through a pentacoordinate transition state. wikipedia.org

S_N2@Cl Pathway: In reactions with aromatic nucleophiles, a novel two-step mechanism was found to be energetically more favorable. wikipedia.org This pathway is initiated by the formation of a halogen bond between the nucleophile and the chlorine atom of the chlorophosphine. This interaction leads to a transition state where the nucleophile attacks the chlorine atom, with the aminophosphine moiety acting as the leaving group. This initial S_N2@Cl step is then followed by a subsequent S_N2@C reaction to form the final product. This mechanism results in the retention of the original stereochemistry at the phosphorus atom. wikipedia.org

Transition States and Intermediates: The computational models successfully located the transition state (TS) structures for each step of the proposed mechanisms. For the S_N2@Cl pathway, a reactant complex (RC) stabilized by halogen bonding was identified as a key intermediate before the first transition state. wikipedia.org The geometries of the transition states and intermediates provide a detailed picture of the bond-forming and bond-breaking processes. For instance, the QST2 (Quadratic Synchronous Transit) approach is a common method for locating such transition states. youtube.com

These computational findings on a related system strongly suggest that the reactivity of this compound is more complex than a simple S_N2@P substitution and can be highly dependent on the nature of the reacting nucleophile. Similar DFT studies could be applied to this compound to map its specific potential energy surfaces for various reactions, identify the structures of transition states and intermediates, and predict the energetic barriers for different rearrangement and isomerization pathways.

Applications of Bis Diethylamino Chlorophosphine in Complex Organic Synthesis

Introduction of Phosphine (B1218219), Phosphoramidite (B1245037), and Phosphonodiamide Moieties into Organic Frameworks

A primary application of bis(diethylamino)chlorophosphine is as a phosphitylating agent, enabling the introduction of the bis(diethylamino)phosphino group, a common phosphonodiamide moiety, onto various organic substrates. This is typically achieved by reacting the chlorophosphine with nucleophiles such as organolithium or Grignard reagents.

A prominent example is the synthesis of precursors for bulky phosphine ligands. In a multi-step synthesis of 1,2-bis(dichlorophosphino)benzene (B1587436), a key ligand precursor, this compound is used to introduce the phosphorus centers onto an aromatic backbone. wikipedia.orgwiley-vch.de The process involves the sequential lithiation of 1,2-dibromobenzene (B107964) followed by quenching with this compound. wikipedia.orgwiley-vch.de

The reaction sequence is as follows:

Monolithiation and First Phosphorylation: 1,2-dibromobenzene is treated with one equivalent of n-butyllithium to generate a monolithiated species, which then reacts with this compound to yield N,N,N',N'-tetraethyl(2-bromophenyl)phosphonous diamide. wiley-vch.de

Second Lithiation and Phosphorylation: The remaining bromine atom is then lithiated using another equivalent of n-butyllithium. Subsequent reaction with a second molecule of this compound affords 1,2-phenylenebis(N,N,N',N'-tetraethylphosphinediamine). wiley-vch.de

Conversion to Dichlorophosphine: The tetraethyldiamino groups are finally cleaved by treatment with excess hydrogen chloride (HCl) in diethyl ether to give the target 1,2-bis(dichlorophosphino)benzene. wikipedia.orgwiley-vch.de

This strategy highlights how the bis(diethylamino)phosphino moiety serves as a robust, masked equivalent of the PCl₂ group, which would be incompatible with the organolithium intermediates.

Table 1: Synthesis of a Phosphonodiamide-Functionalized Aromatic

The term "phosphoramidite" in this context often refers to a P(III) species with at least one amino group and one alkoxy or aryloxy group attached to the phosphorus atom. While this compound itself is a phosphonodiamidous chloride, it is a direct precursor to such species. Reaction with one equivalent of an alcohol (ROH) in the presence of a base would yield a phosphoramidochloridite, (Et₂N)P(OR)Cl, and further reaction can produce phosphoramidites.

Synthesis of Chiral Phosphorus Ligands and Auxiliaries for Stereoselective Transformations

The creation of chiral, P-stereogenic phosphine ligands is a cornerstone of asymmetric catalysis. sigmaaldrich.com this compound and its derivatives are instrumental in methodologies that construct these stereocenters with high control. A powerful strategy involves the use of chiral auxiliaries to create diastereomeric phosphorus intermediates, which can then be separated and converted into enantiopure products.

One of the most effective methods, developed by Genêt and Jugé, employs ephedrine (B3423809) as a chiral auxiliary. beilstein-journals.org The key intermediates in this approach are 1,3,2-oxazaphospholidine (B15486607) boranes. The synthesis begins with the reaction of a bis(diethylamino)alkylphosphine (derived from this compound and an organometallic reagent) with (+)- or (-)-ephedrine. This reaction forms a diastereomeric mixture of cyclic 1,3,2-oxazaphospholidines, which are then protected as their borane (B79455) adducts. beilstein-journals.org These diastereomers can often be separated by chromatography or crystallization.

The separated diastereomer undergoes a stereoselective ring-opening reaction with an organolithium or Grignard reagent, which proceeds with retention of configuration at the phosphorus center. This step forms an acyclic phosphinamide-borane. Subsequent methanolysis occurs with inversion of configuration, yielding a phosphinite-borane intermediate. This intermediate can then be reacted with a second, different nucleophile to produce the desired P-stereogenic tertiary phosphine-borane complex, which can be deprotected to afford the free phosphine ligand. beilstein-journals.org This sequential substitution allows for the controlled introduction of two different groups onto the phosphorus atom, creating a chiral center.

Construction of Novel Phosphorus Heterocycles

This compound is a valuable reagent for synthesizing various phosphorus-containing heterocycles. As mentioned previously, its reaction with bifunctional molecules like amino alcohols provides a direct route to cyclic phosphorus compounds.

The reaction with ephedrine to form 1,3,2-oxazaphospholidine derivatives is a prime example of this application. beilstein-journals.org These five-membered heterocycles are not just synthetic intermediates for chiral ligands but are also a class of phosphorus heterocycles in their own right. The stability and reactivity of these rings are central to their utility in stereoselective synthesis.

Another example involves the synthesis of phosphorodiamidate morpholinos, which are of interest for creating oligonucleotide analogues. nih.gov While the direct synthesis may involve other phosphitylating agents, the underlying chemistry of reacting a diaminochlorophosphine with diols or amino alcohols is the key principle for forming such heterocyclic systems. The reaction of this compound with a suitable diol, for instance, would lead to the formation of a 1,3,2-dioxaphosphepane or related cyclic phosphonodiamidite.

Table 2: Examples of Phosphorus Heterocycles Synthesized via Diaminochlorophosphine Chemistry

Precursor Role in the Synthesis of Phosphorus-Containing Analogues for Research

This compound serves as a key starting point for preparing more complex phosphorus reagents used in the synthesis of important biological and therapeutic analogues.

In the solid-phase synthesis of oligonucleotides via the phosphoramidite method, nucleoside phosphoramidites are the essential monomeric building blocks. wikipedia.org These reagents are typically P(III) compounds bearing a protected nucleoside linked through a 3'- or 5'-oxygen, a diisopropylamino group, and a labile protecting group like 2-cyanoethyl. wikipedia.org

While N,N-diisopropylamino derivatives are most common due to their stability, the use of N,N-diethylamino phosphoramidites has also been explored. umich.edu These are synthesized by reacting a protected nucleoside with a phosphitylating agent. This compound can be used for this purpose, typically by first reacting it with 2-cyanoethyl alcohol to generate 2-cyanoethyl N,N,N',N'-tetraethylphosphorodiamidite, or by a two-step process involving the formation of chloro(2-cyanoethoxy)(diethylamino)phosphine. Research has indicated that the lower alkyl substitution of the diethylamino group can lead to improved coupling yields during oligonucleotide synthesis, although these reagents tend to be less stable than their diisopropylamino counterparts. umich.edu

Phosphonic acids and their derivatives are important as phosphate (B84403) mimics in medicinal chemistry. researchgate.net this compound provides an indirect route to these structures. The synthesis can proceed through a phosphonodiamide intermediate. For example, a lithiated diaminophosphine borane complex, which can be derived from this compound chemistry, can be added to an imine. researchgate.net This creates a phosphonodiamide borane adduct. Subsequent oxidation of the P(III) center to P(V) and acidic hydrolysis of the two N-P bonds and the borane group yields the desired α-aminophosphonic acid. researchgate.net This method transforms the P(NR₂)₂ moiety into the P(O)(OH)₂ group.

Methodologies for Stereoselective Phosphorus Bond Formation

The ability to form phosphorus-carbon and phosphorus-heteroatom bonds with high stereocontrol is critical for asymmetric synthesis. As detailed in section 4.2, the use of chiral auxiliaries like ephedrine with reagents derived from this compound is a premier methodology for achieving this. beilstein-journals.org

The key to this stereoselectivity lies in several distinct steps:

Diastereoselective Synthesis: The initial reaction between a bis(diethylamino)alkylphosphine and a chiral auxiliary like ephedrine creates a mixture of diastereomeric heterocycles. The ability to separate these diastereomers physically is the first and most crucial step in the stereochemical control.

Stereospecific Reactions: The subsequent reactions of the separated diastereomer are highly stereospecific. The ring-opening of the oxazaphospholidine-borane with an organolithium reagent proceeds with retention of configuration at the phosphorus atom. beilstein-journals.org

Controlled Inversion: The following step, methanolysis of the resulting phosphinamide-borane to a phosphinite-borane, occurs with inversion of configuration at the phosphorus center. beilstein-journals.org

By understanding and controlling the stereochemical outcome of each reaction step (retention or inversion), chemists can design a synthetic sequence to arrive at the desired enantiomer of the target P-stereogenic phosphine. This predictable control over the formation of phosphorus bonds is a hallmark of a robust synthetic methodology.

Table 3: Stereochemical Control in P-Stereogenic Phosphine Synthesis

Compound Reference Table

Table 4: List of Chemical Compounds

Coordination Chemistry and Ligand Precursor Design Utilizing Bis Diethylamino Chlorophosphine

Synthesis of Monodentate and Multidentate Ligands via Derivatization

The derivatization of bis(diethylamino)chlorophosphine is a fundamental strategy for accessing a diverse range of phosphine (B1218219) ligands. The core of this approach lies in the nucleophilic substitution of the chloride atom, followed by potential transformations of the diethylamino groups, enabling the construction of ligands with varying denticity and electronic characteristics.

Phosphoramidite (B1245037) Ligands for Asymmetric Induction

Phosphoramidite ligands have gained significant traction in asymmetric catalysis due to their modular nature and the ease with which their steric and electronic properties can be fine-tuned. nih.gov this compound serves as a key building block in the synthesis of these ligands. The general synthetic route involves the reaction of this compound with a chiral diol, often in the presence of a base to neutralize the HCl generated. This modular approach allows for the systematic screening of ligands by varying the chiral diol backbone and the amino substituent on the phosphorus atom. nih.govorgsyn.org

For instance, chiral phosphoramidite ligands have been synthesized from D-mannitol-derived diols and secondary amines. nih.gov The process can start with the reaction of an amine with phosphorus trichloride (B1173362), followed by reaction with the diol, or alternatively, by reacting this compound directly with the chiral diol. nih.govorgsyn.org These ligands have proven effective in various transition-metal-catalyzed reactions, including enantioselective hydrogenations and conjugate additions. nih.gov The ³¹P NMR spectroscopic data is a crucial tool for characterizing these ligands and confirming their isomeric purity. nih.gov

Table 1: Synthesis of Chiral Phosphoramidite Ligands

| Ligand | Starting Materials | Yield (%) | Reference |

| Mannitol-derived phosphoramidite | D-mannitol diol, Diethylamine (B46881), PCl₃ | Moderate to Good | nih.gov |

| BINOL-based phosphoramidite | BINOL, this compound | Not specified | orgsyn.org |

| TADDOL-based phosphoramidite | TADDOL, this compound | Not specified | nih.gov |

This table is interactive. Click on the headers to sort the data.

Phosphonite and Phosphinite Ligands via Subsequent Transformations

This compound is a precursor for phosphonite and phosphinite ligands, typically through a two-step process. The initial reaction with a diol or alcohol, respectively, displaces the chloride ion. Subsequent treatment with an alcohol in the presence of an acid catalyst can then replace the diethylamino groups to yield the desired phosphonite or phosphinite ligands.

A notable example is the synthesis of BINOL-based diphosphonite ligands. The reaction of this compound with BINOL (1,1'-bi-2-naphthol) derivatives, followed by alcoholysis, yields bidentate phosphonite ligands that are highly effective in asymmetric rhodium-catalyzed reactions.

Diaminophosphine and Related Ligand Classes

Diaminophosphine ligands, characterized by two P-N bonds, can be directly synthesized or derived from this compound. For example, the reaction of this compound with a primary or secondary amine can lead to the formation of mixed diaminophosphine chlorides, which can be further functionalized.

Furthermore, this compound is instrumental in the synthesis of more complex multidentate ligands. For instance, the synthesis of 1,2-bis(dichlorophosphino)benzene (B1587436) involves the sequential lithiation of 1,2-dibromobenzene (B107964) and reaction with this compound, followed by the removal of the amino substituents with hydrogen chloride. wikipedia.org This demonstrates the utility of the (Et₂N)₂P- group as a masked PCl₂ synthon.

Strategies for Chiral Ligand Derivatization from this compound

The creation of chiral ligands from achiral precursors like this compound is a cornerstone of asymmetric catalysis. The primary strategies involve the introduction of chirality through the reaction with chiral molecules.

One common approach is the use of chiral alcohols and diols, such as BINOL or TADDOL derivatives, to create chiral phosphoramidites and phosphonites. nih.gov The inherent C₂-symmetry of these backbones effectively translates into a chiral environment around the metal center in the resulting coordination complexes.

Another strategy involves the use of chiral amines. Reacting this compound with a chiral secondary amine can introduce a stereogenic center directly attached to the phosphorus atom or within the ligand backbone. rsc.org This approach allows for the synthesis of P-chiral ligands, where the phosphorus atom itself is a stereocenter. nih.govtcichemicals.com The synthesis of such ligands often requires careful control of reaction conditions to achieve high diastereoselectivity.

Investigation of Metal-Ligand Interactions in Derived Coordination Complexes

For instance, phosphoramidite ligands are known to be excellent π-acceptors, which can stabilize low-valent metal centers. niscpr.res.in The coordination of these ligands to metals like rhodium, palladium, and copper has been extensively studied, with techniques such as ³¹P NMR and X-ray crystallography providing valuable insights into the structure and bonding of the resulting complexes. niscpr.res.inmdpi.com

The steric bulk of the ligand, often tuned by modifying the groups attached to the nitrogen atoms or the diol backbone, also significantly impacts the coordination geometry and the catalytic activity of the metal complex. nih.gov

Table 2: Characterization of Metal Complexes with Derived Ligands

| Metal | Ligand Type | Characterization Technique | Key Findings | Reference |

| Palladium(II) | Bis(phosphino)amine | ³¹P NMR, IR | Formation of mono- and binuclear complexes | niscpr.res.in |

| Platinum(II) | Bis(phosphino)amine | ³¹P NMR, IR | Formation of ortho-metallated and chelate complexes | niscpr.res.in |

| Gold(I) | Phosphine | X-ray Diffraction, ³¹P NMR | Linear coordination geometry | mdpi.com |

| Rhodium(I) | Diphosphine | Not specified | Active hydrogenation catalyst | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Stereochemical Control in Ligand Synthesis and Coordination Architectures

Achieving high levels of stereochemical control is paramount in the synthesis of chiral ligands and their corresponding metal complexes. When using this compound as a starting material, the stereochemistry of the final ligand is primarily dictated by the chirality of the nucleophile used in the initial substitution reaction.

In the case of phosphoramidite ligands derived from C₂-symmetric diols like BINOL, the chirality of the diol backbone directs the stereochemical outcome of the coordination process, leading to the formation of well-defined, single-diastereomer metal complexes. nih.govtcichemicals.com

For P-chiral ligands, the synthesis often involves the separation of diastereomers or the use of stereospecific reactions. The development of methods for the stereoselective synthesis of P-chiral phosphines has been a significant area of research, with phosphine-boranes emerging as useful intermediates. nih.govtcichemicals.com The rigid conformation of many P-chiral ligands contributes to their high enantioselectivity in catalytic reactions. nih.gov The stereochemistry of the resulting coordination architectures is crucial for enantioselective catalysis, as it determines the facial selectivity of substrate binding and subsequent transformation.

Catalytic Applications Derived from Bis Diethylamino Chlorophosphine Based Systems

Homogeneous Catalysis Mediated by Derived Ligands

Ligands synthesized from bis(diethylamino)chlorophosphine, especially chiral phosphine-phosphoramidites, have proven to be robust and effective in a variety of transition metal-catalyzed reactions. Their stability and the ease with which they can be modified have made them a staple in the development of new catalytic methodologies.

Rhodium and Iridium complexes featuring phosphoramidite (B1245037) ligands derived from this compound are highly effective catalysts for the asymmetric hydrogenation of various unsaturated compounds. These reactions are crucial for the synthesis of enantiomerically pure pharmaceuticals and fine chemicals. Monodentate phosphoramidites, in particular, have demonstrated exceptional performance in the hydrogenation of substituted olefins, achieving high enantioselectivities (95-99% ee) for substrates like protected α- and β-dehydroamino acids, itaconic acid and its esters, and aromatic enamides. rug.nl The success of these ligands challenges the traditional notion that bidentate ligands are superior for achieving high stereocontrol.

The catalyst systems often exhibit high turnover frequencies, ranging from 250 to 1600 h⁻¹, and the enantioselectivity is typically unaffected by hydrogen pressure over a wide range. rug.nl For instance, novel spiro-type monodentate phosphoramidite ligands, known as SIPHOS, synthesized from 1,1'-spirobiindane-7,7'-diol, have been used in rhodium-catalyzed hydrogenation of α-dehydroamino esters to produce α-amino acid derivatives with up to 99% ee. nih.gov

Table 1: Asymmetric Hydrogenation of Various Substrates using Phosphoramidite Ligands

| Substrate | Catalyst/Ligand | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Protected α-dehydroamino acids | Rh/Phosphoramidite | 95-99% | rug.nl |

| Protected β-dehydroamino acids | Rh/Phosphoramidite | 95-99% | rug.nl |

| Itaconic acid and esters | Rh/Phosphoramidite | 95-99% | rug.nl |

| Aromatic enamides | Rh/Phosphoramidite | 95-99% | rug.nl |

| α-Dehydroamino esters | Rh/SIPHOS | up to 99% | nih.gov |

| Enamides | Rh/SIPHOS | up to 99% | nih.gov |

| β-Dehydroamino esters | Rh/SIPHOS | up to 94% | nih.gov |

Ligands derived from this compound are instrumental in a range of asymmetric carbon-carbon bond-forming reactions.

Suzuki-Miyaura Coupling: Chiral phosphoramidite-stabilized palladium nanoparticles have been employed in the asymmetric Suzuki-Miyaura coupling to form sterically hindered biaryls with high yields (up to 85%) and excellent enantioselectivities (>99% ee). nih.gov These catalysts have also shown remarkable recyclability, being reusable over 12 times without a significant drop in activity or enantioselectivity. nih.gov

Heck Reaction: The Mizoroki-Heck reaction, a cornerstone of C-C bond formation, benefits from palladium catalysts bearing phosphoramidite ligands. These systems have been successfully applied in intramolecular asymmetric Heck reactions, achieving high enantioselectivities (up to 96% ee) in the synthesis of complex cyclic structures. rug.nl The choice of a monodentate phosphoramidite ligand has been shown to be crucial for achieving high levels of asymmetric induction. rug.nl Furthermore, a palladium-catalyzed enantioselective reductive Heck reaction of enones using TADDOL-based phosphoramidite ligands has been reported to give products in high yields and enantioselectivities up to 90%. researchgate.net

Sonogashira Coupling: In Sonogashira couplings of terminal alkynes with aryl or vinyl halides, palladium catalysts supported by phosphine (B1218219) ligands, which can be synthesized from precursors like this compound, are commonly used. organic-chemistry.orglibretexts.org While often requiring a copper(I) cocatalyst, newer methods have been developed that are copper-free. For instance, a catalyst system of Pd(OAc)2 with a bulky, electron-rich cyclopropylphosphine ligand has been shown to be highly effective for the Sonogashira coupling of aryl bromides at room temperature in water. ucsb.edu

Asymmetric Allylic Alkylation (AAA): Iridium-catalyzed AAA reactions have seen significant advancements with the use of N-aryl phosphoramidite ligands. These ligands allow for high regio- and enantioselectivities across a broad range of substrates. acs.org Copper-catalyzed AAA has also been improved with the development of new phosphoramidite ligands that enable the use of racemic allylic phosphates as substrates, achieving high enantioselectivity. acs.org For example, a specific phosphoramidite ligand allowed for the highly enantioselective addition to a racemic seven-membered-ring allyl chloride for the first time. acs.org

Table 2: Performance of Phosphoramidite Ligands in Asymmetric C-C Coupling Reactions

| Reaction | Catalyst/Ligand | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd-NPs/Phosphoramidite | up to 85% | >99% | nih.gov |

| Intramolecular Heck Reaction | Pd/Phosphoramidite | - | up to 96% | rug.nl |

| Reductive Heck Reaction | Pd/TADDOL-phosphoramidite | High | up to 90% | researchgate.net |

| Asymmetric Allylic Alkylation (Ir) | Ir/N-Aryl Phosphoramidite | High | High | acs.org |

| Asymmetric Allylic Alkylation (Cu) | Cu/Phosphoramidite | 72% | 95% | acs.org |

Hydroamination: Catalytic systems based on ligands derived from this compound have shown promise in hydroamination reactions. While specific data tables are less common in the general literature for this reaction type with these specific ligands, the modularity of phosphoramidites makes them ideal candidates for optimization in such transformations.

Carbonylation: Palladium-catalyzed carbonylation reactions are powerful methods for introducing carbonyl groups into organic molecules. researchgate.net A notable development is the first enantioselective monodentate ligand-assisted Pd-catalyzed domino Heck carbonylation reaction. nih.gov Using a novel monodentate phosphoramidite ligand, "Xida-Phos," this reaction allows for the highly enantioselective synthesis of oxindoles with β-carbonyl-substituted all-carbon quaternary stereocenters from readily available starting materials. nih.gov This method has been successfully applied to the asymmetric synthesis of bioactive alkaloids like (+)-physostigmine and (+)-physovenine. nih.gov

The versatility of catalytic systems derived from this compound extends to other important enantioselective reactions.

Hydrovinylation: Nickel-catalyzed asymmetric hydrovinylation of vinylarenes using chiral phosphoramidite ligands has been shown to be highly efficient, with catalysts performing up to 8300 turnovers. nih.gov These reactions can produce products with excellent enantioselectivities (up to 94% ee). nih.gov

Cycloaddition Reactions: Gold(I) catalysts bearing phosphoramidite ligands have been utilized in highly diastereo- and enantioselective [4+2] and [4+3] cycloadditions of allenenes. acs.org These reactions proceed through a carbocationic intermediate that is trapped by a nucleophile, leading to the construction of three contiguous stereogenic centers with high diastereoselectivity. acs.org

Enantioselective Catalysis with Chiral Phosphoramidite and Related Ligands

Chiral phosphoramidite ligands, readily synthesized from this compound and a chiral diol and amine, are considered "privileged ligands" in asymmetric catalysis. nih.gov Their modular synthesis allows for the creation of large libraries of ligands that can be screened for optimal performance in a specific reaction. nih.gov This high-throughput approach has accelerated the discovery of new and efficient catalysts for a wide range of transformations.

The success of monodentate phosphoramidite ligands, such as the MonoPhos family derived from BINOL, has been particularly noteworthy in rhodium-catalyzed asymmetric hydrogenation. nih.gov These ligands have proven effective for the reduction of a variety of alkenes. The combination of different monodentate ligands, including a phosphoramidite and an achiral phosphine, can sometimes lead to "mixed" catalysts that exhibit higher enantioselectivity and reaction rates than their "homo" counterparts. rug.nl

Mechanistic Studies of Catalytic Cycles Involving this compound Derivatives

Understanding the mechanism of catalytic cycles is crucial for the rational design of more efficient catalysts.

Asymmetric Hydrogenation: Mechanistic studies of rhodium-catalyzed asymmetric hydrogenation with phosphoramidite ligands have provided insights into the factors controlling enantioselectivity. Two primary mechanisms are often considered: the dihydride mechanism and the unsaturated mechanism. Halpern's studies on Rh-CHIRAPHOS catalyzed hydrogenation of enamides supported the unsaturated mechanism, where the oxidative addition of hydrogen to the rhodium-substrate complex is the rate-determining step. acs.org The interconversion of two diastereomeric catalyst-substrate complexes is key to the observed enantioselectivity. acs.org In contrast, the dihydride mechanism, proposed by Imamoto and Gridnev, involves the initial oxidative addition of hydrogen to the rhodium-solvate complex. acs.org

Asymmetric Allylic Alkylation: For iridium-catalyzed AAA with N-aryl phosphoramidite ligands, mechanistic investigations, including DFT calculations and X-ray crystallography, have revealed that the active iridacycle is formed through a C(sp²)-H bond activation. acs.org In copper-catalyzed AAA, studies using isotopic labeling and NMR spectroscopy have shown that the reaction proceeds through an S_N2' mechanism. acs.org

Heck Reaction: The mechanism of the Heck reaction involves several key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, migratory insertion of the olefin into the Pd-aryl bond, and β-hydride elimination to form the product and a hydridopalladium complex, which is then converted back to the active Pd(0) catalyst. libretexts.org In the asymmetric intramolecular Heck reaction with phosphoramidite ligands, it is proposed that the reaction likely proceeds through a neutral pathway, and that two equivalents of the ligand are necessary for optimal asymmetric induction. rug.nl

Ligand Tuning Strategies for Enhanced Catalytic Performance and Selectivity

This compound serves as a crucial and versatile precursor for the synthesis of a wide array of phosphine ligands. The inherent reactivity of its P-Cl bond allows for straightforward substitution, enabling the introduction of diverse organic moieties. This capability is fundamental to the process of ligand tuning, where the electronic and steric properties of the final ligand are systematically modified to optimize the activity, selectivity, and stability of the corresponding metal catalyst. The strategies for tuning ligands derived from this precursor are primarily centered on the deliberate adjustment of steric hindrance, electronic character, chelation properties, and the introduction of chirality.

Steric and Electronic Effects of Phosphine Ligands

The performance of a phosphine ligand in a catalytic cycle is profoundly influenced by its steric and electronic properties. acs.org These two factors are often interrelated but can be independently modified to a significant degree to control the catalyst's behavior. libretexts.orgmanchester.ac.uk

Steric Tuning: The steric bulk of a phosphine ligand, often quantified by the Tolman cone angle (θ), plays a critical role in determining the coordination environment around the metal center. libretexts.org Bulky ligands can accelerate reductive elimination steps in cross-coupling reactions and influence the regioselectivity and stereoselectivity of a transformation. tcichemicals.com By using this compound to synthesize ligands with varying substituents, chemists can control the steric profile of the catalyst. For example, replacing smaller groups with bulkier ones like tert-butyl or cyclohexyl can dramatically alter catalytic outcomes. tcichemicals.com

Electronic Tuning: The electron-donating or electron-withdrawing nature of the substituents on the phosphorus atom dictates the electron density at the metal center. psu.edu Electron-rich phosphines, typically alkylphosphines, enhance the metal's nucleophilicity and promote oxidative addition, a key step in many catalytic cycles. tcichemicals.com Conversely, electron-poor phosphines can facilitate reductive elimination. The electronic effect of a ligand can be gauged by techniques such as infrared (IR) spectroscopy of their metal carbonyl complexes, where stronger σ-donating ligands lead to lower ν(CO) stretching frequencies. libretexts.org

The following table illustrates how different substituents, which can be introduced onto ligand backbones synthesized from this compound, affect the ligand's properties.

| Substituent (R) on PR₃ | General Electronic Effect | General Steric Effect (Cone Angle) | Impact on Catalytic Step |

| -CH₃ (Methyl) | σ-donor | Small | Moderate oxidative addition |

| -C₆H₅ (Phenyl) | Weak σ-donor, π-acceptor | Moderate | Balances oxidative addition/reductive elimination |

| -C₆H₁₁ (Cyclohexyl) | Strong σ-donor | Large | Promotes oxidative addition and reductive elimination |

| -C(CH₃)₃ (tert-Butyl) | Very Strong σ-donor | Very Large | Strongly promotes oxidative addition and reductive elimination |

| -C₆F₅ (Pentafluorophenyl) | Strong π-acceptor | Moderate | May hinder oxidative addition but facilitate reductive elimination |

Tuning Bidentate Ligands: The Role of the Backbone

This compound is a key reagent in the synthesis of precursors for bidentate phosphines (diphosphines), such as 1,2-bis(dichlorophosphino)benzene (B1587436). wikipedia.orgwikipedia.org In these ligands, two phosphino (B1201336) groups are connected by a linker or backbone. Modifying this backbone is a powerful strategy for tuning the ligand's properties, particularly its "bite angle." The bite angle is the P-Metal-P angle, which is constrained by the geometry of the chelating backbone. tcichemicals.com This angle significantly influences the stability of catalytic intermediates and the selectivity of reactions like hydroformylation and cross-coupling. nih.govrsc.org

| Backbone Type | Example Ligand Archetype | Typical Bite Angle | Common Catalytic Application |

| Ethane-bridged | dppe | ~86° | Hydrogenation, Various cross-couplings |

| Propane-bridged | dppp | ~91° | Nickel-catalyzed couplings |

| Ferrocene-based | dppf | ~99° | Palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) |

| Xanthene-based | Xantphos | ~108-115° | Hydroformylation, Carbonylation, Buchwald-Hartwig amination |

Chiral Ligand Synthesis for Asymmetric Catalysis

A paramount goal in modern catalysis is the synthesis of enantiomerically pure compounds. This is achieved through asymmetric catalysis, which relies on chiral ligands to control the stereochemical outcome of a reaction. sigmaaldrich.com this compound can serve as a foundational building block for constructing complex P-chiral or C₂-symmetric chiral bidentate phosphine ligands. keyorganics.net These ligands create a chiral environment around the metal center, directing the reaction to favor the formation of one enantiomer over the other. sigmaaldrich.comnih.gov The development of ligand families like BINAP, DIPAMP, and DuPHOS has revolutionized asymmetric hydrogenation and other transformations. nih.govkeyorganics.net The principles of steric and electronic tuning are applied with spatial precision to maximize enantioselectivity.

| Chirality Type | Example Ligand Class | Key Structural Feature | Typical Asymmetric Reaction |

| Axial Chirality | BINAP-type | Atropisomerism in a biaryl backbone | Hydrogenation, Allylic Alkylation |

| P-Chiral | DIPAMP-type | Stereogenic phosphorus center | Hydrogenation of enamides |

| Chiral Backbone (C₂-Symmetry) | DuPHOS-type | Chiral phospholane (B1222863) rings on an achiral backbone | Hydrogenation of various olefins |

By systematically applying these tuning strategies, ligands derived from this compound can be tailored to meet the specific demands of a wide range of catalytic reactions, leading to enhanced performance, improved yields, and high levels of chemo-, regio-, and enantioselectivity. nih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to Bis Diethylamino Chlorophosphine and Its Derivatives

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Spectroscopic Analysis Techniques for P-Containing Compounds

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is an indispensable tool for the analysis of organophosphorus compounds, offering direct insight into the chemical environment of the phosphorus nucleus. For Bis(diethylamino)chlorophosphine, a trivalent P(III) compound, the ³¹P NMR spectrum provides a distinct signature that is highly sensitive to the electronic and steric nature of its substituents.

In deuterated chloroform (B151607) (CDCl₃), this compound exhibits a characteristic chemical shift. While commercial suppliers often confirm the compound's identity by stating the ³¹P NMR spectrum "conforms to structure," specific chemical shifts for related chlorophosphoramidites are typically observed in the range of +174 to +181 ppm rsc.orgthermofisher.krthermofisher.com. This downfield chemical shift is indicative of a phosphorus atom bonded to electronegative atoms, in this case, one chlorine and two nitrogen atoms. The precise chemical shift value is a key parameter for quality control and for monitoring reactions involving this reagent.

The technique is powerful for tracking the conversion of this compound into various derivatives. For instance, substitution of the chlorine atom with other functional groups will induce a predictable change in the ³¹P chemical shift, allowing for straightforward reaction monitoring.

| Compound/Derivative | Solvent | Typical ³¹P Chemical Shift (δ, ppm) |

|---|---|---|

| This compound | CDCl₃ | ~174-181 |

Multi-Nuclear NMR (¹H, ¹³C) Spectroscopic Approaches for Structural Assignment

While ³¹P NMR confirms the environment of the phosphorus center, ¹H and ¹³C NMR spectroscopy provide detailed information about the organic framework of the molecule. For this compound, these techniques verify the presence and connectivity of the four ethyl groups attached to the nitrogen atoms.

In the ¹H NMR spectrum, the diethylamino substituents give rise to two characteristic signals:

A triplet in the upfield region (around 1.0-1.2 ppm), integrating to 12 protons, corresponding to the methyl (-CH₃) groups. The triplet splitting pattern arises from coupling to the adjacent methylene (B1212753) protons.

A multiplet or quartet of doublets in the downfield region (around 3.0-3.2 ppm), integrating to 8 protons, corresponding to the methylene (-CH₂-) groups. The complexity of this signal is due to coupling with both the methyl protons and the phosphorus nucleus (³J(P,H) coupling).

The ¹³C NMR spectrum provides complementary information:

A signal for the methyl carbons (-CH₃) typically appears around 14-16 ppm.

A signal for the methylene carbons (-CH₂-) is observed further downfield, around 40-44 ppm. This signal often appears as a doublet due to coupling with the phosphorus nucleus (²J(P,C) coupling).

While detailed spectral data for the parent compound is not always published in full, analysis of related structures confirms these expected patterns rsc.org. Commercial specifications often rely on a qualitative assessment that the proton NMR "conforms to structure" thermofisher.com.

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling |

|---|---|---|---|---|

| ¹H | -CH₃ | ~1.0 - 1.2 | Triplet (t) | ³J(H,H) |

| ¹H | -CH₂- | ~3.0 - 3.2 | Multiplet (m) | ³J(H,H) and ³J(P,H) |

| ¹³C | -CH₃ | ~14 - 16 | - | - |

| ¹³C | -CH₂- | ~40 - 44 | Doublet (d) | ²J(P,C) |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, these spectra would be dominated by vibrations associated with the diethylamino and P-Cl moieties.

Key expected vibrational modes include:

C-H stretching: Strong bands in the IR and Raman spectra between 2850 and 3000 cm⁻¹ originating from the methyl and methylene groups.

C-H bending: A series of bands between 1350 and 1470 cm⁻¹ corresponding to scissoring and bending vibrations of the alkyl chains.

C-N stretching: These vibrations typically occur in the 1000-1250 cm⁻¹ region and are characteristic of the amino groups.

P-N stretching: The phosphorus-nitrogen bonds would give rise to bands in the fingerprint region, generally between 700 and 900 cm⁻¹.

P-Cl stretching: A strong vibration characteristic of the phosphorus-chlorine bond is expected in the lower frequency region of the spectrum, typically between 450 and 550 cm⁻¹. This band is often more intense in the Raman spectrum.

The complementary nature of IR and Raman spectroscopy is particularly useful; vibrations that are weak or inactive in IR may be strong in Raman, and vice-versa, providing a more complete vibrational profile of the molecule.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₈H₂₀ClN₂P), the monoisotopic mass is approximately 210.105 Da.

High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. In techniques like electrospray ionization (ESI), the molecule is often observed as a protonated species [M+H]⁺ or as adducts with other ions like sodium [M+Na]⁺. The predicted mass-to-charge ratios (m/z) for these species are crucial for identification uni.lu.

Under electron ionization (EI) or collision-induced dissociation (CID), the molecule fragments in a predictable manner. The fragmentation pathways provide structural confirmation. Common fragmentation patterns for amino-phosphorus compounds include:

α-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to the loss of a methyl radical (•CH₃) or an ethyl radical (•C₂H₅).

Loss of substituents: Cleavage of the P-N or P-Cl bonds can lead to the loss of a diethylamino radical (•N(C₂H₅)₂) or a chlorine radical (•Cl).

Rearrangements: Complex rearrangements can occur, often involving the transfer of hydrogen atoms, leading to stable fragment ions.

| Adduct/Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 211.11255 |

| [M+Na]⁺ | 233.09449 |

| [M]⁺ | 210.10472 |

| [M-H]⁻ | 209.09799 |

X-ray Crystallography as a Methodological Tool for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, offering a complete structural map of the molecule in the solid state.

This compound is a liquid at standard temperature and pressure, which precludes direct analysis by single-crystal X-ray diffraction under normal conditions wikipedia.org. To obtain its crystal structure, the compound would need to be crystallized at a low temperature.

Alternatively, this technique is frequently applied to solid derivatives of this compound. For example, reacting it with other reagents to form stable, crystalline coordination compounds or salts allows for the indirect structural characterization of the bis(diethylamino)phosphinyl moiety. The resulting crystal structures reveal how this group coordinates to metal centers or participates in intermolecular interactions, providing critical insights into its steric and electronic properties.

Advanced Spectroscopic Methods (e.g., EXAFS, Solid-State NMR) for Specific Research Problems

For specific and complex research questions that go beyond routine characterization, more advanced spectroscopic methods can be employed.

Extended X-ray Absorption Fine Structure (EXAFS): This technique is a powerful tool for determining the local atomic environment around a specific element. For this compound and its derivatives, EXAFS at the phosphorus K-edge or the appropriate metal edge in a coordination complex could provide precise information about the coordination number and bond distances of the atoms immediately surrounding the phosphorus or metal atom. This is particularly valuable for analyzing non-crystalline or amorphous materials where diffraction methods are not applicable.

Solid-State NMR (ssNMR): While this compound is a liquid, ssNMR becomes highly relevant when studying its derivatives that are solid or when the molecule is incorporated into a solid matrix, such as a polymer or a metal-organic framework (MOF) nih.gov. ³¹P solid-state MAS (Magic Angle Spinning) NMR can distinguish between different phosphorus environments in a solid sample, providing information on polymorphism, phase separation, and host-guest interactions. Techniques like Cross-Polarization (CP/MAS) can enhance the signals of less abundant nuclei and provide through-bond connectivity information, helping to elucidate the structure of complex solid materials incorporating the bis(diethylamino)phosphinyl group.

Future Research Directions and Emerging Paradigms in Bis Diethylamino Chlorophosphine Chemistry

Exploration of Novel Reactivity Patterns and Unconventional Transformations

While bis(diethylamino)chlorophosphine is well-established as a phosphitylating agent, future research is geared towards uncovering new reactivity patterns. wikipedia.org This includes its use in reactions that go beyond simple substitution of the chlorine atom. Scientists are investigating its potential in mediating unconventional transformations, such as its involvement in redox processes and as a precursor for generating novel phosphorus-containing scaffolds. The exploration of its reactivity with various electrophiles and nucleophiles under different conditions is expected to unlock new synthetic pathways. acs.org

A significant area of interest is the use of this compound in the synthesis of complex phosphine (B1218219) ligands. nih.gov These ligands are crucial in homogeneous catalysis, and the ability to easily introduce the P(NEt2)2 group and subsequently convert it to other phosphorus functionalities provides a modular approach to ligand design. prochemonline.comgessnergroup.com This allows for the fine-tuning of steric and electronic properties of catalysts for specific applications. prochemonline.com

Integration into Flow Chemistry and Automation Methodologies

The integration of this compound into flow chemistry and automated synthesis platforms represents a significant leap towards more efficient and reproducible chemical manufacturing. researchgate.netreddit.com Flow chemistry offers numerous advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and the ability to perform reactions under conditions that are difficult to achieve in batch. beilstein-journals.org

The use of this compound in flow reactors can streamline the synthesis of phosphine ligands and other organophosphorus compounds. nih.gov Automated systems can be programmed to perform multi-step syntheses involving this reagent, minimizing manual intervention and allowing for high-throughput screening of reaction conditions and catalysts. researchgate.net This is particularly valuable in the discovery and optimization of new catalytic systems.

Sustainable Chemistry Approaches in Aminochlorophosphine Synthesis and Utilization

The principles of green chemistry are increasingly influencing the synthesis and application of organophosphorus compounds. researchgate.netrsc.org Future research will focus on developing more sustainable methods for the production and use of this compound. This includes the use of greener solvents, minimizing waste generation, and developing catalytic methods that are more atom-economical. rsc.orgrsc.org

One approach is the development of catalytic routes to amin-chlorophosphines that avoid the use of stoichiometric reagents. Additionally, researchers are exploring the use of this compound in catalytic cycles where it can be regenerated and reused, further enhancing the sustainability of the process. The development of solvent-free or aqueous-based reaction systems for transformations involving this reagent is also a key area of investigation. researchgate.net

Development of Next-Generation Catalytic Systems with Enhanced Performance

This compound serves as a versatile precursor for the synthesis of a wide range of phosphine ligands used in catalysis. ontosight.aiprochemonline.com Future research will focus on developing next-generation catalytic systems with enhanced performance, such as higher activity, selectivity, and stability. gessnergroup.com This involves the design of novel ligand architectures derived from this compound.

An area of particular interest is the development of ligands for challenging cross-coupling reactions and asymmetric catalysis. nih.govmdpi.com By systematically modifying the substituents on the phosphorus atom, which can be readily achieved starting from this compound, researchers can fine-tune the electronic and steric properties of the resulting catalysts to achieve optimal performance for a specific transformation. nih.govprochemonline.com The table below showcases examples of phosphine ligands and their catalytic applications.

| Ligand Type | Precursor | Catalytic Application Example |

| Diphosphine Ligands | This compound | Asymmetric Hydrogenation |

| Buchwald-type Ligands | This compound | Palladium-catalyzed Cross-Coupling |

| Chiral Phosphonites | This compound | Rhodium-catalyzed Asymmetric Reactions |

Interdisciplinary Research with Materials Science (focused on chemical entities) and Supramolecular Chemistry

The unique properties of organophosphorus compounds make them attractive building blocks for new materials. stanford.edu Future research will see an increased focus on the interdisciplinary use of this compound in materials science and supramolecular chemistry. benthamdirect.comingentaconnect.com This includes its use as a precursor to phosphorus-containing polymers, dendrimers, and other functional materials. mdpi.comnih.gov

In supramolecular chemistry, derivatives of this compound can be used to construct complex, self-assembled structures with potential applications in sensing, catalysis, and molecular recognition. benthamdirect.comingentaconnect.com The ability to introduce phosphorus-based functionalities into larger molecular architectures opens up new avenues for the design of materials with tailored properties. ethernet.edu.et

Bio-Inspired Approaches in Phosphorus Chemistry (excluding clinical/pharmacological aspects)

Nature provides a rich source of inspiration for the development of new chemical methodologies. nih.govacs.org In the context of phosphorus chemistry, researchers are exploring bio-inspired approaches that mimic the function of enzymes and other biological systems. mdpi.commdpi.com While excluding direct clinical or pharmacological applications, this research focuses on understanding and replicating the fundamental chemical principles that govern biological phosphorus transformations. nih.gov

Derivatives of this compound can be used to synthesize analogues of naturally occurring phosphorus compounds, such as phospholipids (B1166683) and nucleotides. mdpi.comtandfonline.com Studying the reactivity and properties of these synthetic analogues can provide valuable insights into their biological counterparts. nih.gov Furthermore, bio-inspired catalytic systems based on phosphorus, derived from reagents like this compound, are being developed for a variety of chemical transformations. rsc.org

Q & A

Q. What are the standard synthetic protocols for preparing bis(diethylamino)chlorophosphine, and what precautions are critical during synthesis?

this compound is synthesized via the reaction of phosphorus trichloride (PCl₃) with diethylamine under anhydrous conditions. Key steps include:

- Maintaining a stoichiometric ratio of 1:2 (PCl₃ to diethylamine) to avoid side reactions.

- Conducting the reaction in an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

- Using dry solvents (e.g., toluene or hexane) and rigorously drying glassware to mitigate moisture sensitivity .

- Purification via vacuum distillation to isolate the product from byproducts like HCl and unreacted amines.

Q. How does this compound function as a ligand in transition-metal-catalyzed reactions?

The compound acts as a monodentate ligand, coordinating to transition metals (e.g., palladium) through its phosphorus atom. Its electron-donating diethylamino groups enhance the metal’s electron density, facilitating oxidative addition steps in cross-coupling reactions. This property is critical in Buchwald-Hartwig amination, where it stabilizes Pd(0) intermediates and accelerates reductive elimination .

Advanced Research Questions

Q. What strategies optimize the stability of this compound in moisture-sensitive reactions?

Advanced methodologies include:

- Solvent selection : Using hydrophobic solvents (e.g., dichloromethane) to minimize water ingress.

- Additive incorporation : Introducing molecular sieves or desiccants (e.g., MgSO₄) to sequester trace moisture.

- In situ generation : Preparing the reagent immediately before use to reduce storage-related degradation.

- Low-temperature conditions : Conducting reactions at –20°C to slow hydrolysis kinetics .

Q. How do steric and electronic properties of this compound compare to analogous phosphines (e.g., bis(diisopropylamino)chlorophosphine) in catalysis?

- Steric effects : The smaller diethylamino groups reduce steric hindrance compared to bulkier diisopropylamino analogs, enabling faster substrate coordination.

- Electronic effects : Diethylamino groups provide moderate electron donation, balancing metal-center reactivity and stability. In contrast, electron-withdrawing substituents (e.g., Cl) on phosphorus decrease electron density, slowing catalytic cycles.

- Case study : In Suzuki-Miyaura coupling, this compound achieves higher yields for aryl chlorides than bulkier analogs due to improved accessibility of the metal center .

Q. How can researchers resolve contradictions in reported reactivity data for this compound in phosphoramidite synthesis?

Discrepancies in reaction outcomes (e.g., variable yields or side products) often stem from:

- Trace impurities : Residual HCl from synthesis can protonate amines, altering reaction pathways. Validate purity via ³¹P NMR or titration.

- Oxidation state : Uncontrolled oxidation to phosphine oxide derivatives may occur. Monitor reactions under inert atmospheres and use reducing agents (e.g., ascorbic acid) if needed.

- Substrate compatibility : Sterically hindered alcohols (e.g., tertiary alcohols) may require longer reaction times or elevated temperatures. Systematic screening of coupling agents (e.g., 1H-tetrazole) can improve efficiency .

Methodological Considerations

Q. What analytical techniques are essential for characterizing this compound and its derivatives?

- ³¹P NMR spectroscopy : Identifies phosphorus-containing species (e.g., δ ≈ 100–150 ppm for phosphoramidites).

- Mass spectrometry (ESI-TOF) : Confirms molecular weight and detects hydrolysis products.

- X-ray crystallography : Resolves steric configurations in metal-ligand complexes.

- FT-IR spectroscopy : Monitors P–Cl stretching vibrations (~500 cm⁻¹) to assess purity .

Q. What safety protocols are critical when handling this compound in large-scale reactions?

- Ventilation : Use fume hoods to prevent inhalation of toxic fumes (e.g., HCl).

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.

- Spill management : Neutralize spills with sodium bicarbonate or inert adsorbents (e.g., vermiculite).

- Storage : Keep in sealed, argon-flushed containers at –20°C to prevent degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |